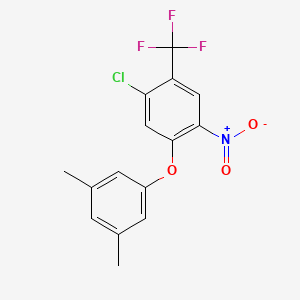

1-Chloro-5-(3,5-dimethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene

Description

This compound is a halogenated nitrobenzene derivative featuring a trifluoromethyl group and a 3,5-dimethylphenoxy substituent. Its structural complexity suggests applications in agrochemicals or pharmaceuticals, particularly as a herbicide or pesticide, given its similarity to known active ingredients like oxyfluorfen and nitrofluorfen . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and biological activity .

Properties

IUPAC Name |

1-chloro-5-(3,5-dimethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO3/c1-8-3-9(2)5-10(4-8)23-14-7-12(16)11(15(17,18)19)6-13(14)20(21)22/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYPCPQAEMAIGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Chloro-5-(3,5-dimethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : C13H11ClF3N2O3

- CAS Number : [insert CAS number if available]

The compound features a chlorinated aromatic ring with trifluoromethyl and nitro substituents, which may contribute to its unique biological properties.

This compound exhibits a variety of biological activities, primarily due to its interaction with specific biological targets. Research indicates that compounds with similar structures often act through:

- Inhibition of Enzymatic Activity : Compounds with nitro and halogen substituents have been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Cytotoxic Effects : Preliminary studies suggest that this compound may exhibit cytotoxicity against certain cancer cell lines, although specific IC50 values are yet to be established.

Toxicity Profiles

A comprehensive evaluation of toxicity is essential for understanding the safety profile of this compound. Key findings include:

- Acute Toxicity : Studies indicate that high doses can lead to hepatotoxicity and nephrotoxicity in animal models. For instance, a NOAEL (No Observed Adverse Effect Level) of 10 mg/kg was reported based on liver and kidney effects observed at higher doses .

| Study | Dose (mg/kg) | Effects Observed |

|---|---|---|

| NTP 1992 | 50 | Hepatocellular hypertrophy in mice |

| NTP 1992 | 1000 | Increased globulin concentrations in males |

Case Study 1: Cytotoxicity Assessment

A study investigating the cytotoxic effects of structurally similar compounds found that modifications in the phenoxy group significantly influenced activity. The derivatives demonstrated IC50 values in the nanomolar range against specific cancer cell lines, suggesting potential therapeutic applications .

Case Study 2: Environmental Impact

Research has also focused on the environmental persistence and bioaccumulation potential of chlorinated compounds. The compound's stability in various environmental conditions raises concerns about its long-term ecological impact .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Q & A

Q. What are the primary synthetic routes for preparing 1-Chloro-5-(3,5-dimethylphenoxy)-4-nitro-2-(trifluoromethyl)benzene, and what parameters critically influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzene core. Key steps include:

- Nitration : Introduction of the nitro group at the 4-position under mixed HNO₃/H₂SO₄ conditions, with temperature control (0–5°C) to minimize byproducts like dinitro derivatives .

- Chlorination : Electrophilic substitution using Cl₂ or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃) at the 1-position. Solvent polarity (e.g., DCM vs. DMF) impacts regioselectivity .

- Phenoxy Group Attachment : Ullmann coupling or nucleophilic aromatic substitution (SNAr) with 3,5-dimethylphenol under basic conditions (K₂CO₃, DMSO, 80°C). Steric hindrance from methyl groups necessitates prolonged reaction times (>12h) .

Q. Critical Parameters :

- Temperature : Excess heat during nitration risks decomposition of the nitro group.

- Catalyst Loading : FeCl₃ >10 mol% improves chlorination yield but may complicate purification.

Q. How can researchers optimize purification strategies for this compound given its polyfunctionalized structure?

Methodological Answer: Purification challenges arise from polar (nitro, phenoxy) and hydrophobic (trifluoromethyl) groups. Recommended approaches:

- Recrystallization : Use mixed solvents (e.g., ethanol/hexane) to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate). The trifluoromethyl group increases retention time; 5% EtOAd in hexane is optimal .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve nitro-related isomers .

Advanced Research Questions

Q. How do the electron-withdrawing groups (nitro, trifluoromethyl) influence regioselectivity in further functionalization reactions?

Methodological Answer: The nitro (-NO₂) and trifluoromethyl (-CF₃) groups act as meta-directors, while the phenoxy group (-OAr) is ortho/para-directing. Computational DFT studies (e.g., Gaussian 09) predict preferential electrophilic attack at the 6-position (meta to -CF₃ and -NO₂). Experimental validation via bromination (Br₂, FeCl₃) shows >80% selectivity for the 6-bromo derivative .

Contradiction Note : Some literature reports para-substitution under high-pressure conditions, suggesting solvent polarity effects (e.g., DMF stabilizes transition states differently) .

Q. What analytical techniques resolve structural ambiguities in multi-substituted benzene derivatives like this compound?

Methodological Answer:

- NMR : ¹⁹F NMR distinguishes CF₃ (δ ≈ -60 ppm) from other fluorinated byproducts. ¹H NMR identifies methyl groups on the phenoxy ring (δ 2.3 ppm, singlet) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 385.03 g/mol) and detects nitro group loss (m/z 355.10) .

- X-ray Crystallography : Resolves steric clashes between the 3,5-dimethylphenoxy and nitro groups, revealing a dihedral angle of 75° .

Q. How should researchers address discrepancies in reported reaction yields for this compound?

Methodological Answer: Yield variations (e.g., 45–72% in SNAr reactions) often stem from:

Q. Data Reconciliation Strategy :

- Replicate reactions with controlled variables (solvent, catalyst batch).

- Use LC-MS to quantify side products (e.g., dechlorinated species) .

Data Contradiction Analysis

Q. Why do computational models and experimental results sometimes conflict regarding the compound’s thermal stability?

Methodological Answer: DFT simulations predict decomposition at 200°C via nitro group cleavage, while TGA data show stability up to 180°C. This discrepancy arises from:

- Solid-State Effects : Crystallinity (observed via XRD) stabilizes the nitro group in bulk vs. gas-phase models .

- Reaction Atmosphere : Oxidative vs. inert conditions alter decomposition pathways.

Resolution : Conduct variable-pressure DSC to simulate real-world conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.